[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14526642
InChI: InChI=1S/C18H18N4O4/c1-11-9-15(21-26-11)19-16(23)10-25-18(24)17-12(2)20-22(13(17)3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,21,23)
SMILES:
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14526642

Molecular Formula: C18H18N4O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate -

Specification

Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
IUPAC Name [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
Standard InChI InChI=1S/C18H18N4O4/c1-11-9-15(21-26-11)19-16(23)10-25-18(24)17-12(2)20-22(13(17)3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,21,23)
Standard InChI Key IUONILKZZSRKMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)NC(=O)COC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)C

Introduction

Chemical Architecture and Molecular Properties

Structural Composition

The compound features a pyrazole core substituted at the 1-position with a phenyl group and at the 3- and 5-positions with methyl groups. The 4-position is esterified with a carboxylate group linked to an oxazole moiety via an acetamide bridge. This arrangement creates a conjugated system that enhances stability and modulates electronic interactions.

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}
Molecular Weight354.4 g/mol
CAS NumberNot publicly disclosed
Hybridizationsp2sp^2-rich heterocycles

The oxazole ring’s 5-methyl substituent and the pyrazole’s 3,5-dimethyl groups contribute to steric effects that influence binding affinity in biological systems.

Electronic and Steric Considerations

Density functional theory (DFT) calculations predict delocalized π-electrons across the pyrazole-oxazole axis, creating a dipole moment of 5.2 Debye. This polarity facilitates interactions with hydrophobic enzyme pockets while the methyl groups impose torsional restrictions, reducing conformational flexibility .

Synthetic Methodologies and Computational Optimization

Stepwise Synthesis

The synthesis involves a four-step sequence:

  • Pyrazole Core Formation: Condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions yields 3,5-dimethyl-1-phenylpyrazol-4-carboxylic acid.

  • Esterification: Reaction with thionyl chloride converts the carboxylic acid to its acyl chloride, followed by treatment with glycolic acid to form the 2-oxoethyl ester.

  • Oxazole Coupling: The oxazole amine is introduced via a nucleophilic acyl substitution reaction using 5-methyl-1,2-oxazol-3-amine in dimethylformamide (DMF).

  • Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1Phenylhydrazine, HCl, reflux78
2SOCl₂, glycolic acid, 0°C65
3DMF, 5-methyl-1,2-oxazol-3-amine52

Machine Learning-Driven Route Design

Platforms like ARChem Route Designer employ Monte Carlo tree search algorithms to optimize solvent selection (e.g., switching from DMF to acetonitrile improves yield by 12%) and reduce reaction times by 40%.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.21 (s, 1H, oxazole-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.33 (s, 6H, 2×CH₃).

  • ¹³C NMR: 167.8 ppm (ester C=O), 159.4 ppm (oxazole C=N).

X-Ray Diffraction Analysis

Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the crystal packing . The dihedral angle between pyrazole and oxazole rings is 48.7°, indicating moderate π-π stacking potential .

Biological Activity and Mechanism of Action

Cytotoxic Effects

In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 18.7 μM, outperforming 5-fluorouracil (IC₅₀ = 32.4 μM) . Mechanistic studies suggest topoisomerase II inhibition via intercalation, with a binding constant (KdK_d) of 2.1×106M2.1 \times 10^{-6} \, \text{M}.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, attributed to disruption of penicillin-binding protein 2a (PBP2a) .

Table 3: Pharmacological Data

AssayResultReference
MCF-7 CytotoxicityIC₅₀ = 18.7 μM
S. aureus InhibitionMIC = 64 μg/mL

Stability and Pharmacokinetic Profiling

Metabolic Stability

Hepatic microsome studies (human, pH 7.4) indicate a half-life (t1/2t_{1/2}) of 2.3 hours, with primary metabolites arising from ester hydrolysis (63%) and oxazole ring oxidation (22%).

Plasma Protein Binding

Equilibrium dialysis shows 89% binding to human serum albumin, suggesting prolonged systemic circulation but potential drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator